DEAC, SE

Description

Propriétés

IUPAC Name |

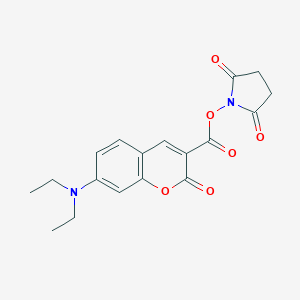

(2,5-dioxopyrrolidin-1-yl) 7-(diethylamino)-2-oxochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O6/c1-3-19(4-2)12-6-5-11-9-13(17(23)25-14(11)10-12)18(24)26-20-15(21)7-8-16(20)22/h5-6,9-10H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNPVRICKDZFLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375219 | |

| Record name | 1-{[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-carbonyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139346-57-9 | |

| Record name | 1-{[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-carbonyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 139346-57-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Intricacies of DEAC-Based Signal Enhancement in Fluorescence Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological research and drug discovery, the precise detection and quantification of molecular interactions are paramount. Fluorescence-based techniques stand as a cornerstone of these endeavors, offering high sensitivity and specificity. Among the arsenal (B13267) of fluorescent probes, 7-diethylaminocoumarin-3-carboxylic acid (DEAC) has emerged as a valuable tool, particularly when coupled with signal enhancement (SE) strategies. This technical guide delves into the core principles of DEAC and its application in SE fluorescence, providing in-depth methodologies and data for the discerning researcher.

The DEAC Fluorophore: A Profile

DEAC is a blue-emitting fluorophore belonging to the coumarin (B35378) family of dyes.[1][2] Its utility in biological applications stems from its relatively strong fluorescence and the presence of a carboxylic acid group, which allows for versatile conjugation to biomolecules.[1][3][4] The amine-reactive succinimidyl ester derivative, DEAC-SE, is also commonly employed for labeling primary amines on proteins and other molecules.[5]

Photophysical Properties of DEAC

The fluorescence characteristics of DEAC are crucial for its effective use. While these properties can be influenced by the local microenvironment, representative values provide a baseline for experimental design.

| Property | Value | Solvent/Conditions | Reference |

| Excitation Maximum (λex) | ~411 nm | Not specified | [6] |

| 445 nm | 0.1 M phosphate (B84403) buffer, pH 7.0 | ||

| Emission Maximum (λem) | ~472 nm | Not specified | [6] |

| 482 nm | 0.1 M phosphate buffer, pH 7.0 | ||

| Stokes Shift | ~61 nm / ~37 nm | Calculated from above data | |

| IC50 (as PPO inhibitor) | 0.275 ± 0.002 mM | Not specified | [7] |

Table 1: Photophysical and Inhibitory Properties of DEAC.

The Principle of Signal Enhancement (SE) in Fluorescence

The core objective of signal enhancement in fluorescence microscopy is to improve the signal-to-noise ratio (SNR), thereby enabling the detection of low-abundance molecules and subtle changes in biological systems.[8][9] A higher SNR leads to better image quality and more reliable quantitative analysis.[9] SE can be achieved through various strategies that either increase the signal intensity or reduce the background noise.

Methodologies for enhancing fluorescence signals include:

-

Optimizing Microscope Settings: Proper adjustment of parameters like excitation intensity, exposure time, and detector gain can significantly impact the SNR.[8]

-

Use of Additives: Certain aromatic additives can increase the signal strength of fluorescent dyes, reduce photobleaching, and protect samples from oxidative degradation.[10]

-

Advanced Microscopy Techniques: Techniques like confocal microscopy, two-photon microscopy, and super-resolution microscopy are designed to reduce out-of-focus light and enhance spatial resolution, thereby improving the SNR.[11]

-

Computational Approaches: Machine learning-based algorithms can be employed to enhance fluorescence signals and suppress noise in microscopic images.[12]

The logical workflow for achieving signal enhancement can be visualized as follows:

Experimental Protocols

Detailed and reproducible protocols are essential for successful fluorescence-based experiments. Below are methodologies for key procedures involving DEAC.

Labeling of Peptides with DEAC-M

This protocol is adapted for labeling carboxylic acid residues on peptides using 4-(Diazomethyl)-7-(diethylamino)coumarin (DEAC-M).[1]

Materials:

-

Peptide of interest containing carboxylic acid groups

-

DEAC-M (4-(Diazomethyl)-7-(diethylamino)coumarin)

-

Anhydrous solvent (e.g., DMF or DMSO)

-

Glacial acetic acid (optional, as a catalyst)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Peptide Dissolution: Dissolve the peptide in a minimal amount of the chosen anhydrous solvent.

-

Reagent Preparation: Prepare a fresh solution of DEAC-M in the same anhydrous solvent. A 1.5 to 5-fold molar excess of DEAC-M over the number of carboxylic acid groups on the peptide is recommended.[1]

-

Labeling Reaction: Add the DEAC-M solution dropwise to the peptide solution while stirring.[1]

-

Reaction Monitoring: Monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Catalysis (Optional): If the reaction is slow, a catalytic amount of glacial acetic acid can be added to facilitate the protonation of the diazomethyl group.[1]

-

Purification: Once the reaction is complete, purify the DEAC-labeled peptide using chromatography (e.g., HPLC) to remove unreacted DEAC-M and byproducts. The reaction forms a stable ester bond and releases nitrogen gas.[1]

General Immunofluorescence Staining of Fixed Cells

This protocol provides a general workflow for immunofluorescence staining, which can be adapted for use with DEAC-conjugated secondary antibodies.

Materials:

-

Cells cultured on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)[13]

-

Blocking buffer (e.g., 3% BSA in PBS with 0.1% Triton X-100)[13]

-

Primary antibody (specific to the target protein)

-

DEAC-conjugated secondary antibody (specific to the primary antibody species)

-

Mounting medium

Procedure:

-

Cell Fixation: Wash the cells with PBS and then incubate with the fixative solution for 10-20 minutes at room temperature. This step preserves the cellular structure.[13]

-

Permeabilization: Wash the cells with PBS and then incubate with permeabilization buffer for 10 minutes. This allows antibodies to access intracellular antigens.[13]

-

Blocking: Wash the cells with PBS and then incubate with blocking buffer for 30 minutes to reduce non-specific antibody binding.[13]

-

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells extensively with PBS. Dilute the DEAC-conjugated secondary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.

-

Mounting: Wash the cells with PBS one final time. Mount the coverslip onto a microscope slide using a suitable mounting medium.

-

Imaging: Visualize the DEAC fluorescence using a fluorescence microscope with appropriate filter sets for blue fluorescence.

Application in Signaling Pathway Visualization

DEAC-labeled probes can be instrumental in visualizing and studying cellular signaling pathways. For example, a DEAC-M labeled RGD peptide can be used to track the binding to integrin receptors on the cell surface.[1] This binding event can trigger a cascade of downstream signaling events.

Upon binding of the RGD peptide to integrins, a signaling cascade is initiated, often involving the activation of Focal Adhesion Kinase (FAK).[1] FAK can then activate other signaling molecules, such as Src, which in turn can lead to the activation of the Ras-Raf-MEK-ERK pathway.[1] This pathway plays a crucial role in regulating cell proliferation, migration, and survival.[1]

The visualization of this process can be conceptualized in the following diagram:

Conclusion

DEAC, with its favorable photophysical properties and versatile chemistry, is a powerful fluorophore for a wide range of biological applications. When combined with signal enhancement strategies, its utility is further amplified, enabling researchers to probe molecular processes with greater sensitivity and clarity. The detailed protocols and conceptual frameworks provided in this guide serve as a valuable resource for scientists and professionals in drug development, facilitating the design and execution of robust and insightful fluorescence-based experiments. The continued development of novel probes and imaging techniques will undoubtedly expand the horizons of what can be achieved with DEAC and other fluorescent reporters.

References

- 1. benchchem.com [benchchem.com]

- 2. DEAC [7-Diethylaminocoumarin-3-carboxylic acid] *CAS 50995-74-9* | AAT Bioquest [aatbio.com]

- 3. selleckchem.com [selleckchem.com]

- 4. cenmed.com [cenmed.com]

- 5. DEAC,SE [7-Diethylaminocoumarin-3-carboxylic acid, succinimidyl ester] *CAS 139346-57-9* | AAT Bioquest [aatbio.com]

- 6. Spectrum [DEAC] | AAT Bioquest [aatbio.com]

- 7. 7-(Diethylamino) coumarin-3-carboxylic acid as a novel antibrowning agent: Activity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. Technology -Enhanced Fluorescence Signal through the Application of Aromatic Additives onto the Microscopy Sample for Standard Fluorescence, Fluorescence Microscopy, and Combined Fluorescence MALDI Microscopy/imaging [jhu.technologypublisher.com]

- 11. blog.addgene.org [blog.addgene.org]

- 12. Fluorescence Signal Enhancement and Noise Suppression Algorithm for Microscopic Imaging of Plant Living Cells Based on Machine Learning | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 13. agilent.com [agilent.com]

DEAC-SE for Labeling Primary Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 7-diethylaminocoumarin-3-carboxylic acid, succinimidyl ester (DEAC-SE), a blue fluorescent dye used for the covalent labeling of primary amines in proteins, peptides, and other biomolecules. This document details the chemical properties, labeling protocols, and applications of DEAC-SE, offering a technical resource for its effective use in research and drug development.

Introduction to DEAC-SE

DEAC-SE is an amine-reactive fluorescent labeling reagent that belongs to the coumarin (B35378) family of dyes. The succinimidyl ester (SE) moiety of DEAC-SE reacts efficiently with primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds. This reaction results in the covalent attachment of the blue-emitting DEAC fluorophore to the target biomolecule, enabling its detection and analysis in various biological assays.

Compared to other blue fluorescent dyes like AMCA (Aminomethylcoumarin Acetate), DEAC-SE offers the advantage of longer wavelength excitation and emission, which can help to reduce background fluorescence from endogenous cellular components.[1] Its hydrophobic nature may also be advantageous for certain applications, such as the labeling of components within live cells.[1]

Chemical and Photophysical Properties

The key properties of DEAC-SE are summarized in the table below, providing essential data for experimental design and data analysis.

| Property | Value | Reference |

| Molecular Weight | 358.35 g/mol | [2] |

| Excitation Maximum (λex) | ~423-435 nm | [3][4] |

| Emission Maximum (λem) | ~465-475 nm | [3][4] |

| Molar Extinction Coefficient (ε) | ~40,000 cm⁻¹M⁻¹ | [3] |

| Reactive Group | N-hydroxysuccinimide (NHS) ester | [3] |

| Target Functionality | Primary Amines | [3] |

| Solubility | Soluble in DMSO and DMF | [5] |

Experimental Protocols

The following sections provide detailed protocols for the preparation of DEAC-SE and its use in labeling proteins and peptides.

Preparation of DEAC-SE Stock Solution

Proper preparation of the DEAC-SE stock solution is critical for successful labeling. NHS esters are sensitive to moisture, which can lead to hydrolysis and inactivation of the dye.

Materials:

-

DEAC-SE

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

Procedure:

-

Allow the vial of DEAC-SE to warm to room temperature before opening to prevent moisture condensation.

-

Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 10 mM).

-

Vortex the vial briefly to ensure the dye is fully dissolved.

-

Use the stock solution immediately. For short-term storage, unused portions can be stored at -20°C for up to one month, protected from light and moisture.[5] For longer-term storage, -80°C for up to six months is recommended.[5]

Protocol for Labeling Proteins with DEAC-SE

This protocol is a general guideline for labeling proteins, such as antibodies, with DEAC-SE. The optimal conditions, particularly the dye-to-protein molar ratio, should be determined empirically for each specific protein and application.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS, HEPES, or bicarbonate)

-

DEAC-SE stock solution (10 mM in anhydrous DMSO or DMF)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Purification column (e.g., Sephadex G-25) or dialysis membrane (e.g., 10 kDa MWCO)

Workflow for Protein Labeling with DEAC-SE

Caption: Workflow for labeling proteins with DEAC-SE.

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the dye. The optimal pH for the reaction is typically between 8.3 and 8.5.

-

Labeling Reaction: While gently stirring, add the DEAC-SE stock solution to the protein solution. A typical starting point for the molar ratio of dye to protein is between 5:1 and 20:1. The optimal ratio will depend on the protein and the desired degree of labeling (DOL).

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.[6]

-

Quenching the Reaction (Optional): To stop the labeling reaction, add a quenching solution to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

-

Purification of the Conjugate: Separate the labeled protein from the unreacted dye using size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis. The labeled protein will elute or be retained based on its size, while the smaller, unreacted dye molecules will be removed.

-

Determination of the Degree of Labeling (DOL): The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically. Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of DEAC (~423 nm). The DOL can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.[5]

-

Storage: Store the purified DEAC-labeled protein at 4°C for short-term use or at -20°C for long-term storage, protected from light. The addition of a stabilizing agent like bovine serum albumin (BSA) and a bacteriostatic agent like sodium azide (B81097) can improve stability.[6]

Protocol for Labeling Peptides with DEAC-SE

For smaller peptides that may not be soluble in aqueous buffers, labeling can be performed in organic solvents.

Materials:

-

Peptide to be labeled

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

DEAC-SE

-

Purification system (e.g., HPLC)

Procedure:

-

Dissolve the Peptide: Dissolve the peptide in anhydrous DMSO or DMF to a concentration of 0.1–1 mM.

-

Deprotonate Amines: Add triethylamine to the peptide solution to a final concentration of 100 mM. This will ensure that the primary amine groups on the peptide are deprotonated and available for reaction.

-

Add DEAC-SE: Add DEAC-SE to the peptide solution at a molar ratio of 1:1 to 3:1 (dye:peptide).

-

Reaction: Incubate the reaction mixture for at least 4 hours at room temperature or overnight at 4°C with continuous stirring, protected from light.

-

Purification: Purify the DEAC-labeled peptide from unreacted dye and other reaction components using an appropriate method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Research and Drug Development

DEAC-SE labeled biomolecules are valuable tools in a variety of applications, including:

-

Fluorescence Microscopy: Visualize the localization and trafficking of proteins and peptides within cells.

-

Flow Cytometry: Identify and quantify cell populations based on the expression of cell surface or intracellular markers.

-

Immunoassays: Develop sensitive and robust assays, such as ELISAs and Western blotting, for the detection of specific antigens.

-

Receptor Binding Assays: Fluorescently labeled ligands can be used to study receptor-ligand interactions and for screening compound libraries for receptor modulators.[7][8][9][10][11]

-

High-Content Screening (HCS): In HCS, fluorescently labeled probes are used to quantitatively measure multiple cellular parameters in response to treatment with various compounds, enabling the identification of potential drug candidates and the elucidation of their mechanisms of action.[12][13][14][15][16]

Signaling Pathway Analysis with a DEAC-labeled Ligand

Caption: DEAC-labeled ligand binding to a cell surface receptor initiates a signaling cascade.

Comparison with Other Blue Fluorescent Dyes

The choice of a blue fluorescent dye depends on the specific application and instrumentation available. The following table compares DEAC-SE with other commonly used amine-reactive blue fluorescent dyes.

| Feature | DEAC-SE | AMCA | Alexa Fluor™ 350 |

| Excitation Max (nm) | ~423 | ~345-353 | ~346 |

| Emission Max (nm) | ~465 | ~445-448 | ~442 |

| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~40,000 | ~19,000 | Not specified |

| Quantum Yield | High | High | High |

| Key Advantages | Longer wavelength excitation and emission compared to AMCA.[1] | Well-established, compact structure. | Higher fluorescence output than AMCA, good water solubility.[2][3][4] |

| Considerations | Hydrophobic nature. | Shorter excitation wavelength may lead to higher cellular autofluorescence. | Sulfonated derivative, which improves water solubility.[3] |

Troubleshooting

Common issues in labeling reactions with DEAC-SE and their potential solutions are outlined below.

| Problem | Possible Cause | Suggested Solution |

| Low Degree of Labeling (DOL) | - Hydrolyzed DEAC-SE- Incorrect buffer pH- Low protein concentration- Insufficient dye-to-protein ratio | - Use fresh, anhydrous DMSO/DMF for stock solution.- Ensure reaction buffer is at pH 8.3-8.5 and is free of primary amines.- Increase protein concentration (ideally >2 mg/mL).- Increase the molar ratio of DEAC-SE to protein. |

| Protein Precipitation | - Excessive labeling (high DOL)- Protein aggregation | - Decrease the molar ratio of DEAC-SE to protein.- Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. |

| Low Fluorescence Signal | - Low DOL- Self-quenching at high DOL- Photobleaching | - Optimize the labeling reaction for a higher DOL.- Optimize for a lower DOL if self-quenching is suspected.- Use antifade reagents during imaging and minimize light exposure. |

| Non-specific Staining | - Unremoved free dye- Aggregates of labeled protein | - Ensure thorough purification of the labeled protein.- Centrifuge the labeled protein solution to remove any aggregates before use. |

References

- 1. benchchem.com [benchchem.com]

- 2. Molecular Probes amine-reactive dyes—Table 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. Amine-reactive, ultraviolet light–excitable fluorophores for labeling proteins and nucleic acids—Table 1.12 | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. stratech.co.uk [stratech.co.uk]

- 8. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Peptide Binding Assays - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 11. researchgate.net [researchgate.net]

- 12. chumontreal.qc.ca [chumontreal.qc.ca]

- 13. dewpointx.com [dewpointx.com]

- 14. alitheagenomics.com [alitheagenomics.com]

- 15. Accelerating Drug Discovery with High Content Screening | Core Life Analytics [corelifeanalytics.com]

- 16. Applications of High Content Screening in Life Science Research - PMC [pmc.ncbi.nlm.nih.gov]

Core Principles of Succinimidyl Ester Chemistry

An In-depth Technical Guide to Amine-Reactive Bioconjugation using Succinimidyl Esters, Featuring DEAC, SE

For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a cornerstone of innovation. This guide provides a detailed exploration of one of the most prevalent and robust bioconjugation chemistries: the use of succinimidyl esters (SE) to label biomolecules with primary amines. We will delve into the core principles, experimental protocols, and key considerations for successful conjugation, using the fluorescent dye 7-Diethylaminocoumarin-3-carboxylic acid, succinimidyl ester (this compound) as a practical example.

N-Hydroxysuccinimide (NHS) esters, commonly referred to as succinimidyl esters or SE, are highly reactive compounds widely employed for the modification of primary and secondary amines.[1][2] This chemistry is favored for its efficiency and the formation of stable amide bonds under physiological conditions.[2]

The primary targets for this reaction on proteins are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of the polypeptide chain.[3][4] The reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the succinimidyl ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[2][3]

A critical competing reaction is the hydrolysis of the NHS ester in aqueous solutions, where water acts as a nucleophile.[4][5] This side reaction becomes more significant at higher pH values and can reduce the efficiency of the desired conjugation.[4][6]

The Reagent in Focus: this compound

This compound is an amine-reactive fluorescent dye.[7][8] The "DEAC" portion refers to the 7-Diethylaminocoumarin fluorophore, which imparts blue fluorescence to the labeled molecule, while the "SE" (succinimidyl ester) is the reactive group that enables covalent attachment to amine-containing biomolecules.[7][9] This reagent is hydrophobic and can be used for labeling in various biochemical applications.[7]

Key Reaction Parameters and Quantitative Data

The success of a bioconjugation reaction using succinimidyl esters is highly dependent on several experimental parameters. Careful control of these factors is essential to maximize conjugation efficiency and minimize undesirable side reactions.

| Parameter | Optimal Range/Condition | Rationale & Key Considerations |

| pH | 7.2 - 8.5[4] (Optimal: 8.3-8.5[1][10]) | The reaction is strongly pH-dependent. Below this range, primary amines are protonated (-NH₃⁺) and non-nucleophilic. Above this range, the rate of hydrolysis of the succinimidyl ester increases significantly, competing with the desired amine reaction.[2][4] |

| Buffer Composition | Amine-free buffers such as phosphate, bicarbonate, HEPES, or borate.[2] | Buffers containing primary amines, like Tris or glycine, will compete with the target biomolecule for reaction with the NHS ester and should be avoided.[2] |

| Temperature | Room temperature or 4°C.[2] | Reactions are typically carried out at room temperature for 1-2 hours or overnight at 4°C. Lower temperatures can help to minimize hydrolysis of the NHS ester.[2][9] |

| Reactant Concentration | Protein concentration: 2-10 mg/mL.[3] | Higher concentrations of both the biomolecule and the NHS ester reagent can improve reaction efficiency.[2][11] For dilute protein solutions, a higher molar ratio of the dye may be needed to achieve the desired degree of labeling.[11] |

| Molar Ratio of SE to Biomolecule | 5- to 20-fold molar excess of SE.[12] | The optimal ratio depends on the protein and the desired degree of labeling (DOL). An empirical value for mono-labeling of many common proteins is an 8-fold molar excess.[1][10] |

| Solvent for SE Reagent | Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).[3][9] | NHS esters are often poorly soluble in aqueous solutions and are typically dissolved in a small amount of an organic solvent before being added to the aqueous protein solution. It is crucial to use anhydrous solvents to prevent premature hydrolysis of the reagent.[9] |

Experimental Protocols

Below are detailed methodologies for key experiments involving bioconjugation with succinimidyl esters.

Preparation of Reagents

1. Biomolecule Solution:

-

The biomolecule to be labeled (e.g., protein, antibody, or amino-labeled oligonucleotide) must be in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or 50 mM sodium borate).[3]

-

If the biomolecule is in a buffer containing primary amines (like Tris), it must be exchanged into a suitable amine-free buffer via dialysis or size-exclusion chromatography.[3]

-

Adjust the pH of the biomolecule solution to 8.3-8.5.[3]

-

The optimal concentration of the biomolecule is typically between 2-10 mg/mL.[3]

2. Succinimidyl Ester Stock Solution:

-

Allow the vial of the succinimidyl ester reagent (e.g., this compound) to warm to room temperature before opening to prevent moisture condensation.[3]

-

Prepare a stock solution of the SE reagent, typically at 10 mM, in anhydrous DMSO or DMF.[11][13] For example, to prepare a 10 mM solution from 1 µmol of the reagent, add 100 µL of anhydrous DMSO.[11]

-

Vortex briefly to ensure the reagent is fully dissolved.[11]

-

It is recommended to prepare the stock solution fresh for each labeling reaction as the reactive compound is not stable in solution for long periods.[3]

Conjugation Reaction

-

Slowly add the calculated amount of the succinimidyl ester stock solution to the biomolecule solution while gently stirring or vortexing.[9][13] The amount to add will depend on the desired molar excess.

-

Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C.[2][9] The reaction should be protected from light, especially when using fluorescent dyes like this compound.[3][9]

-

(Optional) The reaction can be quenched by adding a solution of 1 M Tris-HCl or 1 M Glycine to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.[13]

Purification of the Conjugate

After the reaction, it is necessary to remove any unreacted SE reagent and the NHS byproduct.

-

Size-Exclusion Chromatography (Gel Filtration): This is the most common method for purifying protein conjugates.[1][9] Columns such as Sephadex G-25 are suitable for this purpose.[9]

-

Dialysis: The conjugate can be dialyzed against a suitable buffer to remove small molecule impurities.[9]

-

Ultrafiltration: For small-scale reactions, ultrafiltration can be used to remove free dye and concentrate the conjugate.[11]

Characterization of the Bioconjugate

Determination of the Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each biomolecule.

-

Measure the absorbance of the purified conjugate solution at two wavelengths:

-

At 280 nm (for protein concentration).

-

At the maximum absorption wavelength (λmax) of the dye (for DEAC, λmax is ~426 nm[9]).

-

-

Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm using the following formula:

-

Protein Concentration (M) = [A₂₈₀ - (Adye × CF₂₈₀)] / εprot

-

Where:

-

A₂₈₀ is the absorbance of the conjugate at 280 nm.

-

Adye is the absorbance of the conjugate at the dye's λmax.

-

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (this is specific to the dye).

-

εprot is the molar extinction coefficient of the protein at 280 nm.

-

-

-

-

Calculate the concentration of the dye:

-

Dye Concentration (M) = Adye / εdye

-

Where εdye is the molar extinction coefficient of the dye at its λmax.

-

-

-

Calculate the DOL:

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

Visualizations

Reaction Mechanism of Succinimidyl Ester with a Primary Amine

Note: The DOT script above is a template. Actual chemical structures would require image nodes, which are supported by Graphviz.

Caption: Reaction of a succinimidyl ester with a primary amine.

General Experimental Workflow for Bioconjugation

Caption: General workflow for labeling biomolecules with succinimidyl esters.

Competing Reactions in SE Bioconjugation

Caption: Aminolysis vs. Hydrolysis in SE chemistry.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. moleculardepot.com [moleculardepot.com]

- 9. This compound | TargetMol [targetmol.com]

- 10. interchim.fr [interchim.fr]

- 11. biotium.com [biotium.com]

- 12. benchchem.com [benchchem.com]

- 13. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

A Technical Deep Dive: DEAC-SE vs. AMCA-SE Fluorescent Dyes for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of two widely used blue fluorescent dyes, 7-diethylaminocoumarin-3-carboxylic acid, succinimidyl ester (DEAC-SE), and aminomethylcoumarin acetate, succinimidyl ester (AMCA-SE). This document will delve into their core photophysical properties, provide detailed experimental protocols for their use in bioconjugation, and visualize relevant experimental workflows and signaling pathway applications.

Core Photophysical Properties: A Quantitative Comparison

The selection of a fluorescent dye is critically dependent on its photophysical characteristics. The following table summarizes the key quantitative data for DEAC and AMCA, facilitating a direct comparison for experimental design.

| Property | DEAC (7-diethylamino-3-acetylcoumarin) | AMCA (aminomethylcoumarin acetate) |

| Excitation Maximum (λex) | ~411 nm[1] | ~346-350 nm[2][3] |

| Emission Maximum (λem) | ~472 nm[1] | ~434-450 nm[2][3] |

| Molar Extinction Coefficient (ε) | Varies with solvent | ~19,000 M⁻¹cm⁻¹[4] |

| Fluorescence Quantum Yield (Φf) | Varies with solvent | ~0.5 - 0.91[4][5] |

| Photostability | Generally considered to have strong fluorescence.[6] | Generally reported to have high resistance to photobleaching, though it can fade rapidly in conventional microscopy.[7][8][9] |

| Reactive Group | Succinimidyl Ester (SE) | Succinimidyl Ester (SE) |

| Reactivity | Primary amines | Primary amines |

Understanding the Chemistry: Succinimidyl Ester (SE) Conjugation

Both DEAC-SE and AMCA-SE utilize a succinimidyl ester (SE) reactive group to covalently label biomolecules. This is a highly efficient method for conjugating fluorescent dyes to primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins or amine-modified oligonucleotides. The reaction, which forms a stable amide bond, is most efficient at a slightly basic pH (typically 7.5-8.5). It is crucial to use amine-free buffers (e.g., phosphate, borate, or carbonate) during the conjugation reaction, as amine-containing buffers (e.g., Tris or glycine) will compete for reaction with the SE group, reducing labeling efficiency.

Experimental Protocols

Protocol 1: General Protein Labeling with DEAC-SE or AMCA-SE

This protocol provides a general procedure for labeling proteins, such as antibodies, with DEAC-SE or AMCA-SE.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

DEAC-SE or AMCA-SE

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction buffer (0.1 M sodium bicarbonate, pH 8.3)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

-

Elution buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of any amine-containing substances.

-

-

Dye Stock Solution Preparation:

-

Allow the vial of DEAC-SE or AMCA-SE to warm to room temperature before opening.

-

Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared fresh for each labeling reaction.

-

-

Labeling Reaction:

-

Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A starting molar ratio of 10:1 to 20:1 (dye:protein) is recommended, but the optimal ratio should be determined empirically for each protein.

-

While gently stirring or vortexing the protein solution, slowly add the calculated volume of the dye stock solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add the quenching solution to a final concentration of 50-100 mM.

-

Incubate for an additional 30-60 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from the unreacted dye and quenching solution components using a size-exclusion chromatography column equilibrated with the elution buffer.

-

Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (A_max for the dye).

-

Calculate the protein concentration and the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

-

-

Storage:

-

Store the labeled protein at 4°C for short-term use or at -20°C for long-term storage, protected from light. Adding a stabilizing agent like bovine serum albumin (BSA) and a preservative like sodium azide (B81097) can improve stability.

-

Protocol 2: A Typical Indirect Immunofluorescence Workflow

This protocol outlines the key steps for using a DEAC- or AMCA-conjugated secondary antibody for indirect immunofluorescence staining of cultured cells.

Materials:

-

Cells cultured on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

-

Primary antibody (specific to the target antigen)

-

DEAC- or AMCA-conjugated secondary antibody (specific to the host species of the primary antibody)

-

Mounting medium (preferably with an anti-fading agent)

-

Microscope slides

Procedure:

-

Cell Fixation:

-

Wash the cells on coverslips twice with PBS.

-

Fix the cells by incubating with fixation buffer for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (for intracellular targets):

-

Incubate the fixed cells with permeabilization buffer for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in the blocking buffer.

-

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute the DEAC- or AMCA-conjugated secondary antibody to its optimal concentration in the blocking buffer.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.

-

-

Mounting:

-

Mount the coverslips onto microscope slides using a drop of mounting medium.

-

-

Imaging:

-

Visualize the fluorescence using a microscope equipped with the appropriate filter set for DEAC or AMCA.

-

Visualizing Workflows and Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and a conceptual application in a signaling pathway.

Concluding Remarks

Both DEAC-SE and AMCA-SE are valuable tools for fluorescently labeling biomolecules for a wide range of applications in research and drug development. The choice between these two dyes will depend on the specific experimental requirements, including the available excitation sources and filter sets, as well as the desired spectral properties. AMCA offers excitation in the near-UV range and is well-characterized, while DEAC provides a longer wavelength excitation, which can be advantageous in reducing autofluorescence from certain biological samples. Careful consideration of the quantitative data and adherence to optimized labeling protocols will ensure the generation of high-quality, reproducible results.

References

- 1. Genetically encoded fluorescent biosensors illuminate kinase signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescent ligands: Bringing light to emerging GPCR paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spectral evolution of a photochemical protecting group for orthogonal two-color uncaging with visible light - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Aminomethylcoumarin (AMCA) - Jackson ImmunoResearch [jacksonimmuno.com]

Basic properties of coumarin-based dyes

An In-depth Technical Guide on the Core Properties of Coumarin-Based Dyes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coumarin (B35378) and its derivatives represent a prominent class of fluorescent molecules widely utilized in biochemical and biomedical research.[1] Characterized by a benzopyran-2-one core structure, these dyes are renowned for their robust photostability, high fluorescence quantum yields, and significant Stokes shifts.[] The versatility of the coumarin framework allows for straightforward chemical modifications, enabling the fine-tuning of their photophysical properties for diverse applications, including cellular imaging, environmental sensing, and as active media in dye lasers.[3][4]

This guide provides a comprehensive overview of the fundamental properties of coumarin-based dyes, focusing on their structure-property relationships, core photophysical characteristics, and the experimental protocols used for their characterization.

Core Structure and Structure-Property Relationships

The foundational structure of coumarin is a benzopyran-2-one moiety.[] While native coumarin has weak fluorescence, its properties are dramatically enhanced by strategic substitutions on the benzopyranone ring, particularly at the 3-, 4-, and 7-positions.[1][]

-

C7-Position: Introduction of an electron-donating group (EDG), such as an amino (-NH2) or hydroxyl (-OH) group, at the C7 position significantly increases the fluorescence quantum yield and shifts the emission to longer wavelengths (a bathochromic or red shift).[][5] The rigidification of the amino group, as seen in Coumarin 153, can further enhance fluorescence by reducing non-radiative decay pathways.[6]

-

C3 and C4-Positions: The introduction of electron-withdrawing groups (EWG) at the C3 or C4 positions can also enhance fluorescence and is a key strategy in creating "push-pull" dyes.[][7] These D-π-A (Donor-π-Acceptor) systems facilitate an intramolecular charge transfer (ICT) upon excitation, which is central to their function as environmental sensors.[7][8] Placing an EWG at the C4 position often results in longer emission wavelengths compared to substitution at the C3 position.[7]

Fundamental Photophysical Properties

The utility of coumarin dyes is defined by their photophysical behavior, which is highly sensitive to their molecular structure and surrounding environment.

Absorption and Emission

Coumarin dyes typically absorb UV or blue light and emit in the blue-to-green region of the visible spectrum.[][9] The absorption spectrum arises from a π-π* electronic transition.[5] The specific wavelengths of maximum absorption (λabs) and emission (λem) are dictated by the substituents on the coumarin core. For instance, expanding the π-electron system can lead to red-shifted absorption and emission.[10]

Solvatochromism

Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. Coumarin dyes, particularly those with a D-π-A architecture, often exhibit strong positive solvatochromism, where the emission peak shifts to longer wavelengths (red-shifts) as the polarity of the solvent increases.[11][12] This phenomenon occurs because the excited state of these dyes is more polar than the ground state. A polar solvent stabilizes the polar excited state more effectively, lowering its energy and resulting in a lower-energy (red-shifted) emission.[6][13] This property makes them excellent probes for studying the polarity of microenvironments, such as within biological membranes.[]

Fluorescence Quantum Yield (ΦF) and Lifetime (τF)

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Coumarin derivatives can exhibit high quantum yields, in some cases approaching 1.0 (100%).[5][15] The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state. For many coumarins, this is in the range of 0.5 to 6 nanoseconds.[5][16]

Both quantum yield and lifetime are highly dependent on the molecular structure and the solvent environment. In polar solvents, the quantum yield of coumarins with flexible amino groups can decrease significantly due to relaxation into a non-emissive "twisted intramolecular charge transfer" (TICT) state.[6][13]

Mechanisms of Fluorescence Modulation for Sensing

The design of coumarin-based fluorescent probes relies on modulating their emission in response to a specific analyte. This is primarily achieved through three key mechanisms: Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Förster Resonance Energy Transfer (FRET).[1][3][17]

Intramolecular Charge Transfer (ICT)

In ICT-based probes, the coumarin core acts as the fluorophore and is functionalized with both an electron-donating group (donor) and an electron-withdrawing group (acceptor). Upon excitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The emission properties of this state are highly sensitive to the local environment's polarity.[18] Analyte binding to the probe can alter the efficiency of the ICT process, leading to a detectable change in fluorescence.[18]

Photoinduced Electron Transfer (PET)

In a PET sensor, the coumarin fluorophore is covalently linked to a recognition unit (e.g., a tertiary amine or azacrown ether) that can donate an electron.[3] In the absence of the target analyte, excitation of the fluorophore is followed by an electron transfer from the recognition unit to the excited fluorophore, which quenches the fluorescence (fluorescence "OFF").[3] When the recognition unit binds to its target analyte (e.g., a metal ion or proton), its electron-donating ability is suppressed. This blocks the PET process, restoring fluorescence (fluorescence "ON").[17]

Förster Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer process between two fluorophores: a donor and an acceptor. For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor, and they must be in close proximity (typically 1-10 nm). In a FRET-based probe, a coumarin can act as the donor, linked to an acceptor dye via a cleavable linker. In the initial state, excitation of the coumarin donor results in energy transfer to the acceptor, and only acceptor emission is observed. If the linker is cleaved by an analyte (e.g., an enzyme), the donor and acceptor separate, disrupting FRET and leading to the appearance of donor fluorescence.

Quantitative Photophysical Data

The following table summarizes key photophysical properties for several common coumarin dyes in different solvents. These values illustrate the influence of both molecular structure and solvent polarity.

| Dye | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | ΦF | Reference(s) |

| Coumarin 1 | Ethanol | 373 | 450 | 4035 | ~0.50 | [19] |

| Cyclohexane | 356 | 412 | 3687 | >0.90 | [16] | |

| Coumarin 6 | Ethanol | 458 | 504 | 2115 | 0.78 | [19] |

| Coumarin 30 | Acetonitrile | 408 | 495 | 4252 | 0.58 | [13] |

| Dioxane | 398 | 462 | 3450 | 0.81 | [13] | |

| Coumarin 153 | Ethanol | 423 | 530 | 4833 | 0.38 | [6] |

| Cyclohexane | 409 | 490 | 4016 | 0.90 | [16] |

Key Experimental Protocols

Accurate characterization of coumarin dyes requires standardized spectroscopic techniques.

Protocol: UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and the wavelength of maximum absorbance (λabs) of a coumarin dye.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the coumarin dye in a high-purity solvent (e.g., spectroscopic grade ethanol).

-

Preparation of Working Solution: Dilute the stock solution to a concentration that gives a maximum absorbance between 0.1 and 1.0 AU (Absorbance Units). This is typically in the low micromolar (µM) range.

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.

-

Set the desired wavelength range for the scan (e.g., 250-600 nm).

-

-

Blank Measurement: Fill a clean quartz cuvette with the pure solvent used for the sample. Place it in the spectrophotometer and record a baseline/blank spectrum.

-

Sample Measurement: Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place it in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λabs) from the recorded spectrum.

Protocol: Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of a coumarin dye.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the dye in the desired solvent. The absorbance at the excitation wavelength should be low (<0.1 AU) to avoid inner filter effects.

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set the excitation and emission monochromator slit widths (e.g., 2-5 nm).

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the dye's λabs determined from the absorption spectrum.

-

Scan the emission monochromator over a wavelength range starting ~10-20 nm above the excitation wavelength to well past the expected emission peak (e.g., if λexc = 420 nm, scan from 430-700 nm).

-

The peak of this spectrum is the wavelength of maximum emission (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the dye's λem.

-

Scan the excitation monochromator over a range covering the dye's absorption profile (e.g., 250-500 nm).

-

The resulting spectrum should resemble the absorption spectrum.

-

Protocol: Determination of Relative Fluorescence Quantum Yield (ΦF)

Objective: To determine the fluorescence quantum yield of a sample dye (ΦS) relative to a well-characterized standard (ΦStd).

Principle: The relative quantum yield is calculated using the following equation: ΦS = ΦStd * (GradS / GradStd) * (ηS2 / ηStd2)

Where Grad is the gradient from a plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Methodology:

-

Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample. For blue-emitting coumarins, quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4 (ΦStd = 0.55) is a common choice.[20]

-

Prepare Solutions: Prepare a series of 4-5 dilutions for both the sample and the standard in the same solvent (if possible). The absorbance of these solutions at the chosen excitation wavelength must be kept below 0.1 AU.

-

Measure Absorbance: Record the absorbance of each solution at the excitation wavelength.

-

Measure Fluorescence: Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the sample and standard sets.

-

Integrate and Plot: Calculate the integrated area under the emission curve for each spectrum. For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Calculate: Determine the slope (gradient) of the linear fit for both plots. Use the equation above, along with the known quantum yield of the standard and the refractive indices of the solvents, to calculate the quantum yield of the sample.

Conclusion

Coumarin-based dyes are a powerful and adaptable class of fluorophores. Their photophysical properties are intrinsically linked to their molecular structure, with substitutions at the C3, C4, and C7 positions providing a mechanism to tune their spectral characteristics. The sensitivity of their emission to the local environment, governed by mechanisms such as ICT, makes them invaluable as fluorescent probes. A thorough understanding of these core properties and the standardized protocols for their measurement is essential for the effective design and application of these dyes in research and drug development.

References

- 1. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and application of polymeric fluorescent compounds based on coumarin :: BioResources [bioresources.cnr.ncsu.edu]

- 5. Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Structural and Electronic Properties of D-π-A Coumarin Dyes: A DFT/TD-DFT Assisted Design of Low-Molecular-Weight, Long-Wavelength-Emissive Fluorescent Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - US [thermofisher.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. AIE Based Coumarin Chromophore - Evaluation and Correlation Between Solvatochromism and Solvent Polarity Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]

- 18. soc.chim.it [soc.chim.it]

- 19. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 20. ias.ac.in [ias.ac.in]

An In-Depth Technical Guide to DEAC-SE for Live Cell Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 7-diethylaminocoumarin-3-carboxylic acid, succinimidyl ester (DEAC-SE), a blue fluorescent dye for labeling live cells. It covers the core principles of its chemical properties, mechanism of action, and detailed protocols for its application in biological research.

Introduction to DEAC-SE

DEAC-SE is a member of the coumarin (B35378) family of fluorescent dyes, known for its utility in creating blue-fluorescent bioconjugates.[1][2] As an amine-reactive probe, it covalently attaches to primary amines on biomolecules, making it a valuable tool for non-specific labeling of proteins.[3][4] Its hydrophobic nature suggests it can permeate live cell membranes, allowing for the labeling of both cell surface and intracellular proteins.[2][5] This characteristic, combined with its bright fluorescence, makes it suitable for a variety of applications in live-cell imaging and analysis.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of DEAC-SE is crucial for its effective use in experimental settings. The key characteristics are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₈N₂O₆ | - |

| Molecular Weight | 358.35 g/mol | [5] |

| Appearance | Off-white to light yellow solid | [4][5] |

| Solubility | Soluble in DMSO and DMF | [4][5] |

| Excitation Maximum (λex) | ~411 nm (can vary with solvent) | [5] |

| Emission Maximum (λem) | ~472 nm (can vary with solvent) | [5] |

| Quantum Yield (Φ) | Varies with solvent polarity; generally lower in more polar solvents | [6] |

| Molar Extinction Coeff. (ε) | Data for the core DEAC fluorophore is available upon request. | [7] |

Note: Spectroscopic properties are environmentally sensitive and can shift based on the local environment (e.g., solvent polarity, binding to a protein).

Mechanism of Action: Amine-Reactive Labeling

DEAC-SE's utility as a labeling agent stems from its succinimidyl ester (SE) functional group. This group readily reacts with nucleophilic primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminus of proteins, to form a stable, covalent amide bond.

The reaction is a nucleophilic acyl substitution where the deprotonated primary amine attacks the carbonyl carbon of the succinimidyl ester. This results in the formation of the amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. For successful labeling, the pH of the reaction buffer is critical; a pH range of 7.2 to 8.5 is optimal to ensure that a sufficient proportion of the primary amines are deprotonated and thus reactive, while minimizing the competing hydrolysis of the succinimidyl ester.[8][]

Experimental Protocols

Reagent Preparation and Storage

-

DEAC-SE Stock Solution: Prepare a stock solution of DEAC-SE in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at a concentration of 1-10 mM.[8] Due to the moisture sensitivity of the succinimidyl ester, use of anhydrous solvent is critical to prevent premature hydrolysis.[3]

-

Storage: Store the stock solution at -20°C, protected from light and moisture.[4] When stored properly in an anhydrous solvent, the solution should be stable for at least one month.[3] Avoid repeated freeze-thaw cycles. Aqueous solutions of DEAC-SE are not stable and should be prepared immediately before use.[3]

General Protocol for Live Cell Labeling and Imaging

This protocol provides a general workflow for labeling live cells with DEAC-SE. Optimal conditions, particularly the concentration of DEAC-SE and incubation time, should be determined empirically for each cell type and experimental setup to achieve sufficient labeling without inducing cytotoxicity.

Detailed Steps:

-

Cell Culture: Seed cells in a format suitable for microscopy (e.g., glass-bottom dishes, chamber slides) and culture until they reach the desired confluency.

-

Prepare Labeling Solution: Immediately before use, dilute the DEAC-SE stock solution into a physiological buffer such as Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) to the desired final concentration. A starting concentration range of 1-10 µM is recommended.

-

Cell Washing: Aspirate the culture medium and wash the cells once with the same buffer used for the labeling solution.

-

Incubation: Add the DEAC-SE labeling solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Remove Unbound Dye: Aspirate the labeling solution and wash the cells two to three times with fresh, pre-warmed buffer or complete culture medium to remove any unbound dye.

-

Imaging: Add fresh, pre-warmed imaging medium to the cells. To reduce background fluorescence, it is advisable to use a phenol (B47542) red-free medium.[10] Proceed with imaging on a fluorescence microscope equipped with filters appropriate for detecting blue fluorescence (e.g., a DAPI filter set may be suitable).

Important Considerations for Live Cell Labeling

Cytotoxicity and Phototoxicity

A critical aspect of live-cell imaging is to ensure that the labeling process and subsequent imaging do not harm the cells.

-

Cytotoxicity: Like many fluorescent dyes, high concentrations of DEAC-SE can be toxic to cells. It is imperative to perform a dose-response experiment to determine the optimal concentration that provides a good signal-to-noise ratio without affecting cell viability or function. This can be assessed using standard cell viability assays (e.g., MTT assay or a live/dead stain).

-

Phototoxicity: The light used to excite the fluorophore can generate reactive oxygen species (ROS), which can damage cellular components and lead to cell death.[1] To minimize phototoxicity:

-

Use the lowest possible excitation light intensity that provides an adequate signal.

-

Keep exposure times as short as possible.

-

For time-lapse imaging, use the longest possible interval between acquisitions.

-

Use a highly sensitive camera to reduce the required excitation light.[11]

-

Buffer Selection

The choice of buffer for the labeling reaction is crucial. Buffers containing primary amines, such as Tris, are incompatible as they will compete with the target proteins for reaction with the DEAC-SE.[12] Phosphate, bicarbonate, or borate (B1201080) buffers at a pH between 7.2 and 8.5 are recommended.[][13]

Stability of the Succinimidyl Ester

The succinimidyl ester group is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired labeling of amines. The rate of hydrolysis is pH-dependent, increasing significantly at higher pH values.[1][13] For example, the half-life of a typical NHS-ester can be several hours at pH 7 but may decrease to minutes at pH 8.6.[1][13] This underscores the importance of preparing the labeling solution immediately before use and carefully controlling the pH of the reaction.

Applications in Research

DEAC-SE is a versatile tool for various applications in cell biology and drug development, including:

-

General Protein Labeling: Non-specifically labeling cellular proteins to visualize cell morphology and track cell populations.

-

Bioconjugation: Creating fluorescently labeled antibodies or other proteins for use as probes in various assays.

-

Cell Tracking: Following the fate of labeled cells in co-culture experiments or in vivo models.

Conclusion

DEAC-SE is a valuable blue fluorescent probe for the covalent labeling of primary amines on proteins in live cells. Its utility is maximized through careful consideration of experimental parameters, including dye concentration, incubation conditions, and imaging settings to minimize cytotoxicity and phototoxicity. By following the detailed protocols and guidelines presented in this guide, researchers can effectively employ DEAC-SE to investigate a wide range of biological processes.

References

- 1. benchchem.com [benchchem.com]

- 2. DEAC,SE [7-Diethylaminocoumarin-3-carboxylic acid, succinimidyl ester] *CAS 139346-57-9* | AAT Bioquest [aatbio.com]

- 3. biotium.com [biotium.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. researchgate.net [researchgate.net]

- 7. Extinction Coefficient [DEAC] | AAT Bioquest [aatbio.com]

- 8. benchchem.com [benchchem.com]

- 10. biotium.com [biotium.com]

- 11. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]

- 12. benchchem.com [benchchem.com]

- 13. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

Introduction to Amine-Reactive Fluorescent Probes

References

- 1. researchgate.net [researchgate.net]

- 2. individual.utoronto.ca [individual.utoronto.ca]

- 3. benchchem.com [benchchem.com]

- 4. Amine-reactive, orange- and red-fluorescent fluorophores—Table 1.9 | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. NHS ester protocol for labeling proteins [abberior.rocks]

- 6. en.bio-protocol.org [en.bio-protocol.org]

- 7. Methods used to study the oligomeric structure of G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Alexa Fluor - Wikipedia [en.wikipedia.org]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]

- 15. netascientific.com [netascientific.com]

- 16. researchgate.net [researchgate.net]

- 17. Contributions of fluorescence techniques to understanding G protein-coupled receptor dimerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Imaging protein-protein interactions using fluorescence resonance energy transfer microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

DEAC, SE CAS number 139346-57-9 information

An In-depth Technical Guide to DEAC, SE (CAS No. 139346-57-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, chemically known as 7-(Diethylamino)coumarin-3-carboxylic acid, succinimidyl ester, is a fluorescent labeling reagent widely utilized in biological and chemical research.[1] Its primary application lies in the covalent attachment of a blue-fluorescent coumarin (B35378) dye to amine-containing biomolecules, such as proteins, peptides, and amino acids.[1][2][3][4] This guide provides a comprehensive overview of its properties, applications, and the methodologies for its use.

Chemical and Physical Properties

This compound is a solid, off-white to light yellow powder.[2][5] It is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[2][6] The succinimidyl ester moiety makes it reactive towards primary amines.[2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| CAS Number | 139346-57-9 | [2][5][7] |

| Molecular Formula | C₁₈H₁₈N₂O₆ | [5][8] |

| Molecular Weight | 358.35 g/mol | [5][7] |

| Appearance | Solid, off-white to light yellow powder | [2][5] |

| Solubility | Soluble in DMSO, DMF | [2][6] |

| Storage Conditions | Freeze (< -15 °C), protect from light | [2][5] |

Spectral Properties

This compound exhibits strong blue fluorescence upon excitation with UV to blue light.[2][3] The exact excitation and emission maxima can vary slightly depending on the solvent and conjugation state.

Table 2: Spectral Properties of this compound

| Property | Wavelength (nm) | Conditions | References |

| Excitation Maximum (λex) | 411 | - | [2][3] |

| 445 | 0.1 M phosphate (B84403) buffer, pH 7.0 | ||

| Emission Maximum (λem) | 472 | - | [2] |

| 482 | 0.1 M phosphate buffer, pH 7.0 |

Mechanism of Action and Applications

The core utility of this compound lies in its amine-reactive nature. The succinimidyl ester group is an excellent leaving group that readily reacts with the nucleophilic primary amino groups found in biomolecules (e.g., the ε-amino group of lysine (B10760008) residues in proteins) to form a stable amide bond. This reaction results in the covalent labeling of the target molecule with the fluorescent 7-diethylaminocoumarin moiety.

This fluorescent tagging is instrumental in a variety of research applications, including:

-

Fluorescent Labeling of Proteins and Peptides: To study protein localization, dynamics, and interactions.

-

Amino Acid Analysis: For the derivatization of amino acids prior to separation techniques like capillary zone electrophoresis.

-

Gene Delivery Studies: To label polymeric amines and study their interaction with nucleic acids.[9]

-

Live Cell Imaging: Its hydrophobic nature suggests potential for labeling live cells.[2][3]

Experimental Protocols

General Protocol for Labeling Proteins with this compound

This protocol provides a general guideline for the covalent labeling of proteins. Optimal conditions (e.g., protein concentration, dye-to-protein ratio, reaction time) may need to be determined empirically for each specific protein.

Materials:

-

This compound

-

High-purity DMSO

-

Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS, at pH 7.2-8.0)

-

Purification column (e.g., size-exclusion chromatography) to remove unconjugated dye.

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer at a suitable concentration (typically 1-10 mg/mL).

-

Prepare this compound Stock Solution: Just before use, dissolve this compound in DMSO to a concentration of 1-10 mg/mL.

-

Labeling Reaction: While gently vortexing the protein solution, add a calculated amount of the this compound stock solution. The molar ratio of this compound to protein is a critical parameter and should be optimized (a starting point could be a 10-fold molar excess of the dye).

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the DEAC dye (at its absorbance maximum, ~411-445 nm).

Visualizations

Signaling Pathways and Experimental Workflows

As this compound is a fluorescent labeling reagent, it does not directly participate in or modulate specific signaling pathways. Its role is to provide a fluorescent signal for the molecule it is attached to. The following diagrams illustrate the chemical reaction and a typical experimental workflow.

Caption: Chemical reaction of this compound with a primary amine on a biomolecule.

References

- 1. This compound | 139346-57-9 | MOLNOVA [molnova.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. DEAC,SE [7-Diethylaminocoumarin-3-carboxylic acid, succinimidyl ester] *CAS 139346-57-9* | AAT Bioquest [aatbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 7-DIETHYLAMINOCOUMARIN-3-CARBOXYLIC ACID, SUCCINIMIDYL ESTER | 139346-57-9 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. eurogentec.com [eurogentec.com]

- 9. Tagging synthetic polymers with coumarin group for study nucleic acid interaction with gene delivery agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Diethylaminoethyl Chloride (DEAC) and Sulfuryl Fluoride (SE)

Disclaimer: The abbreviations "DEAC" and "SE" can be ambiguous. For the purpose of this technical guide, "DEAC" will be interpreted as Diethylaminoethyl Chloride, a reagent often used to introduce the diethylaminoethyl group in organic synthesis. "SE" will be interpreted as Sulfuryl Fluoride (B91410), a compound with applications in various chemical processes. This guide is intended for researchers, scientists, and drug development professionals.

Section 1: Molecular Weight and Structure

A fundamental understanding of the molecular properties of DEAC and SE is crucial for their application in research and development.

Diethylaminoethyl Chloride (DEAC)

Diethylaminoethyl chloride, also known as (2-Chloroethyl)diethylamine, is a key synthetic intermediate.[1] Its primary utility lies in the introduction of the diethylaminoethyl (DEAE) functional group onto other molecules. This functionalization is particularly relevant in drug development to modify the physicochemical properties of a compound, such as its solubility and basicity. The hydrochloride salt of DEAC is also commonly used.[2][3]

Sulfuryl Fluoride (SE)

Sulfuryl fluoride is an inorganic compound with the formula SO₂F₂.[4][5][6] It is a colorless and odorless gas at standard conditions.[5] In chemical synthesis, it can serve as a source of the sulfuryl group or as a fluorinating agent under specific conditions.

Data Presentation: Molecular Properties

The following table summarizes the key molecular properties of Diethylaminoethyl Chloride and Sulfuryl Fluoride.

| Property | Diethylaminoethyl Chloride (DEAC) | Sulfuryl Fluoride (SE) |

| Molecular Formula | C₆H₁₄ClN[1] | F₂O₂S[4] |

| Molecular Weight | 135.63 g/mol [1] | 102.061 g/mol [4] |

| Alternate Names | (2-Chloroethyl)diethylamine, N-(2-Chloroethyl)diethylamine[1] | Sulfonyl fluoride, Sulfur dioxide difluoride[4][7] |

| CAS Number | 100-35-6[1] | 2699-79-8[4] |

Note: The molecular weight of the hydrochloride salt of Diethylaminoethyl Chloride is 172.10 g/mol .

Section 2: Experimental Protocols and Applications

The practical application of DEAC and SE in a laboratory setting requires detailed experimental protocols. This section outlines a general methodology for the use of DEAC in the functionalization of a target molecule and discusses the applications of the resulting DEAE-functionalized compounds.

Experimental Protocol: Synthesis of a DEAE-Functionalized Compound

This protocol describes a general procedure for the N-alkylation of a primary or secondary amine with Diethylaminoethyl Chloride.

Materials:

-

Target molecule with a primary or secondary amine group

-

Diethylaminoethyl chloride (or its hydrochloride salt)

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

Anhydrous solvent (e.g., acetonitrile, DMF)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve the target molecule in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the base to the reaction mixture. The amount of base will depend on whether the free base or hydrochloride salt of DEAC is used.

-

Add Diethylaminoethyl chloride to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up to remove the base and other inorganic byproducts.

-

Extract the product with a suitable organic solvent.

-